molecular formula C17H16BrN5O2 B11162814 2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide

2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11162814
M. Wt: 402.2 g/mol
InChI Key: CLYWGGYZXULBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is an organic compound with a complex structure that includes a bromine atom, a methoxyphenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of bromine in acetic acid or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various nucleophiles for substitution reactions. The conditions often involve the use of solvents like acetic acid or chloroform and may require specific temperatures and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the tetrazole ring are likely to play crucial roles in its binding to these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H16BrN5O2

Molecular Weight

402.2 g/mol

IUPAC Name

2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H16BrN5O2/c1-25-16-5-3-2-4-12(16)8-9-19-17(24)14-10-13(6-7-15(14)18)23-11-20-21-22-23/h2-7,10-11H,8-9H2,1H3,(H,19,24)

InChI Key

CLYWGGYZXULBMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.